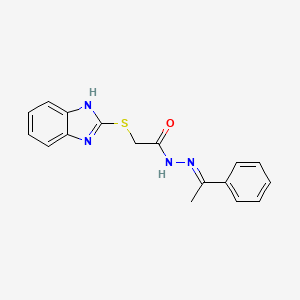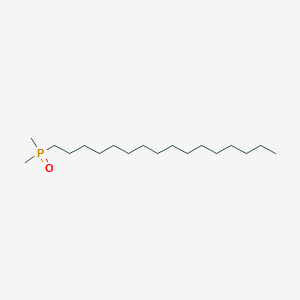
2-(3-Methoxyphenyl) 7-(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is a complex organic compound with a unique structure that includes methoxyphenyl and hydroxyimino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves multiple steps, starting with the preparation of the core fluorene structure. The methoxyphenyl and hydroxyimino groups are introduced through specific reactions, such as electrophilic aromatic substitution and oxime formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and functional group additions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups onto the methoxyphenyl rings.
Aplicaciones Científicas De Investigación
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-MeO-PCP: A dissociative drug with a similar methoxyphenyl structure.
3-MeO-PCMo: Another dissociative drug with structural similarities to 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE.
Uniqueness
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is unique due to its combination of methoxyphenyl and hydroxyimino groups on a fluorene backbone. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C27H21NO9S2 |
|---|---|
Peso molecular |
567.6 g/mol |
Nombre IUPAC |
2-O-(3-methoxyphenyl) 7-O-(4-methoxyphenyl) (9Z)-9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H21NO9S2/c1-34-17-6-8-18(9-7-17)36-38(30,31)21-10-12-23-24-13-11-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-5-3-4-19(14-20)35-2/h3-16,29H,1-2H3/b28-27- |
Clave InChI |
ZWAFVFPYOITVKP-DQSJHHFOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC\3=C(C=C2)C4=C(/C3=N\O)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
SMILES canónico |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078712.png)
![Diisobutyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078715.png)

![2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B15078731.png)

![2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B15078745.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078760.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078769.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078775.png)
![(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078798.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)
![Allyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078808.png)

